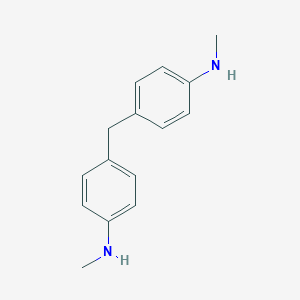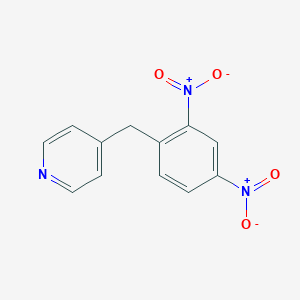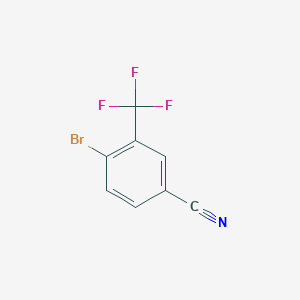
6-叠氮-N-Boc-己胺
描述
6-Azido-N-Boc-hexylamine, also known as (6-azido-hexyl)-carbamic acid tert-butyl ester, is a chemical compound with the molecular formula C₁₁H₂₂N₄O₂ and a molecular weight of 242.32 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and bioconjugation .
科学研究应用
6-Azido-N-Boc-hexylamine has several applications in scientific research:
Proteomics: Used as a biochemical tool for the study of proteins and their interactions.
Bioconjugation: Acts as a linker to attach various molecules, such as dextrans and biotin, to azides.
Fluorophore: Utilized in nuclear magnetic resonance (NMR) spectroscopy to measure the size of polymers.
Anticancer Research: Exhibits anticancer activity by inhibiting cell proliferation and inducing apoptosis in carcinoma cells.
Enzyme Inhibition: Functions as an enzyme inhibitor by reacting with lipases.
作用机制
Target of Action
6-Azido-N-Boc-hexylamine is a biochemical used in proteomics research . It is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is attached.
Mode of Action
The compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow the compound to attach to antibodies, forming ADCs.
生化分析
Biochemical Properties
6-Azido-N-Boc-hexylamine plays a significant role in biochemical reactions. The azide group in 6-Azido-N-Boc-hexylamine can react with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Cellular Effects
Studies have shown that 6-Azido-N-Boc-hexylamine can affect cell function and signal transduction pathways. It has been shown to inhibit the activity of certain enzymes, including protein kinase C and phospholipase C.
Molecular Mechanism
The molecular mechanism of 6-Azido-N-Boc-hexylamine involves its role as a cleavable linker in ADCs. It advances targeted therapeutic release mechanisms and bioconjugation approaches that can significantly enhance the ability to fight a range of diseases including cancer, infectious diseases, and neurological diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-N-Boc-hexylamine typically involves a multi-step process:
Protection of the Amino Group: The synthesis begins with 6-amino-1-hexanol, which is reacted with di-tert-butyl dicarbonate in dichloromethane at room temperature for 16 hours to protect the amino group.
Formation of the Mesylate Intermediate: The protected amine is then treated with methanesulfonyl chloride and triethylamine in dichloromethane at room temperature for another 16 hours to form the mesylate intermediate.
Industrial Production Methods
While specific industrial production methods for 6-Azido-N-Boc-hexylamine are not widely documented, the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
化学反应分析
Types of Reactions
6-Azido-N-Boc-hexylamine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, particularly with terminal alkynes, to form triazoles via the Huisgen cycloaddition reaction.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Terminal alkynes, copper(I) catalysts, and appropriate solvents (e.g., tetrahydrofuran) are commonly used.
Reduction: Hydrogen gas and palladium catalysts are typical reagents for the reduction of the azido group.
Major Products
相似化合物的比较
Similar Compounds
6-Azido-hexylamine: A similar compound with the molecular formula C₆H₁₄N₄, used as a cleavable linker in biomedical fields.
6-Azido-1-hexanamine: Another related compound with similar applications in bioconjugation and therapeutic release mechanisms.
Uniqueness
6-Azido-N-Boc-hexylamine is unique due to its tert-butyl ester protection, which provides stability and allows for selective deprotection under mild conditions. This feature makes it particularly useful in complex synthetic routes and bioconjugation applications .
属性
IUPAC Name |
tert-butyl N-(6-azidohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9-14-15-12/h4-9H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVHBVRTWMFCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650628 | |
| Record name | tert-Butyl (6-azidohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129392-87-6 | |
| Record name | tert-Butyl (6-azidohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 6-azido-N-Boc-hexylamine used in this study and what makes it advantageous?
A1: In this study, 6-azido-N-Boc-hexylamine was employed as a building block to introduce additional functional groups onto dextran, a biocompatible polysaccharide []. The researchers utilized a copper-catalyzed 1,3-dipolar cycloaddition, also known as the "click" reaction, between the azide group of 6-azido-N-Boc-hexylamine and a pentynyl-modified dextran (PyD) []. This reaction is highly efficient and specific, allowing for controlled modification of the dextran backbone. The resulting "click product" with 6-azido-N-Boc-hexylamine introduces a Boc-protected amine group to the dextran. This protecting group can be easily removed later, providing a handle for further functionalization with various molecules or linkers, expanding the potential applications of the modified dextran.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)


![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)



